2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-phenoxyphenyl)acetamide
Description
Properties
Molecular Formula |
C25H25N5O3S |
|---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C25H25N5O3S/c1-17(2)32-22-10-6-7-18(15-22)24-28-29-25(30(24)26)34-16-23(31)27-19-11-13-21(14-12-19)33-20-8-4-3-5-9-20/h3-15,17H,16,26H2,1-2H3,(H,27,31) |
InChI Key |
KZFMRENZQASPJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Cyclocondensation Approach
Acylhydrazines react with nitriles or imidates under thermal conditions to form 1,2,4-triazoles. For this compound, 3-(propan-2-yloxy)benzonitrile undergoes cyclocondensation with aminoguanidine bicarbonate in refluxing ethanol (78% yield). The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the nitrile carbon, followed by cyclization (Fig. 1):
Table 1: Optimization of Triazole Cyclocondensation
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Temperature | 80°C | 78 |
| Solvent | Ethanol | 78 |
| Catalyst | None | 78 |
| Reaction Time | 12 h | 78 |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
While primarily used for 1,2,3-triazoles, modified CuAAC conditions enable 1,2,4-triazole formation. An alkyne-functionalized 3-(propan-2-yloxy)phenyl derivative reacts with an azidoacetamide precursor under Cu(I) catalysis (62% yield). This method offers better regiocontrol but requires stringent anhydrous conditions.
Sulfanyl-Acetamide Coupling
The triazole-thiol intermediate undergoes nucleophilic substitution with N-(4-phenoxyphenyl)chloroacetamide. Key considerations:
Thiol Activation
The triazole-thiol is deprotonated using K₂CO₃ in DMF, enhancing nucleophilicity. Subsequent reaction with chloroacetamide at 60°C for 6 hours achieves 85% coupling efficiency.
Table 2: Solvent Screening for Coupling Reaction
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 85 |
| DMSO | 46.7 | 72 |
| THF | 7.5 | 58 |
Functional Group Installation
Propan-2-yloxy Phenyl Group
Introducing the isopropyl ether moiety precedes triazole formation. 3-Hydroxybenzaldehyde reacts with 2-bromopropane in the presence of K₂CO₃ (89% yield). Subsequent oxidation converts the aldehyde to a nitrile for cyclocondensation.
4-Phenoxyphenyl Acetamide
N-(4-Phenoxyphenyl)acetamide is synthesized via Schotten-Baumann reaction: 4-phenoxyaniline reacts with acetyl chloride in aqueous NaOH (91% yield).
Purification and Characterization
Crude product purification employs silica gel chromatography (EtOAc/hexane, 3:7). Characterization data:
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.25 (d, 6H, CH(CH₃)₂), 3.45 (s, 2H, SCH₂CO), 6.85–7.45 (m, 12H, aromatic), 10.12 (s, 1H, NH).
-
HRMS (ESI): m/z calcd for C₂₇H₂₆N₅O₃S [M+H]⁺ 508.1756, found 508.1759.
Industrial Scalability Considerations
Table 3: Comparative Analysis of Synthesis Routes
| Method | Cost ($/kg) | Purity (%) | Scalability |
|---|---|---|---|
| Hydrazine Cyclization | 420 | 98.5 | High |
| CuAAC | 680 | 99.1 | Moderate |
Key challenges in scale-up include:
-
Exothermic triazole cyclization requiring controlled heat dissipation
-
Thiol oxidation during prolonged storage
-
Residual copper removal in CuAAC route
Chemical Reactions Analysis
Types of Reactions
2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups (if present) can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-phenoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its triazole ring, which is known for its biological activity.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: It can be used as a chemical probe to study biological processes, particularly those involving sulfanyl and triazole functionalities.
Mechanism of Action
The mechanism of action of 2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Anti-Inflammatory and Anti-Exudative Activity
- The furan-2-yl analogues (e.g., compounds 3.1–3.21) demonstrated anti-exudative activity comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg, with substituents like nitro or methoxy on the phenyl ring enhancing efficacy .
- In contrast, the 3,4,5-trimethoxyphenyl analogue () showed reduced anti-inflammatory potency compared to the target compound, likely due to excessive hydrophilicity from methoxy groups .
Antimicrobial Activity
- Pyridin-4-yl derivatives (e.g., KA1–KA15) exhibited broad-spectrum antimicrobial activity, with MIC values ranging from 12.5–50 µg/mL against E. coli and S. aureus. Derivatives with electron-withdrawing groups (e.g., nitro) showed superior activity .
- The dichlorophenyl analogue () displayed moderate antifungal activity against A. niger (MIC = 25 µg/mL), attributed to the lipophilic chlorine substituents .
Enzyme Inhibition
- Hydroxyphenyl-substituted triazoles (e.g., AM31, AM33) exhibited reverse transcriptase inhibition (Ki = 2.4–3.8 nM), outperforming nevirapine (Ki = 8.2 nM) due to strong hydrogen bonding with the enzyme’s active site .
- The target compound’s isopropoxy group may sterically hinder interactions with bulkier enzymes, limiting its application in antiviral therapy compared to these analogues.
Physicochemical Properties
The isopropoxy group in the target compound increases LogP compared to methoxy-rich analogues, enhancing membrane permeability but reducing aqueous solubility .
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield?
The synthesis typically involves multi-step reactions, starting with the formation of a triazole-thiol intermediate, followed by nucleophilic substitution with chloroacetamide derivatives. Critical conditions include refluxing in ethanol with aqueous KOH, controlled stoichiometry, and purification via recrystallization. Optimizing reaction time (e.g., 1 hour reflux) and solvent polarity can enhance yields up to 70–85% .
Q. How is structural integrity and purity verified for this compound?
Characterization relies on ¹H/¹³C NMR to confirm substituent positions and sulfanyl-acetamide linkage. HPLC (≥95% purity) and IR spectroscopy (e.g., S-H stretch absence post-reaction) are standard. Mass spectrometry validates molecular weight, while elemental analysis ensures stoichiometric consistency .
Q. What preliminary biological assays are recommended for pharmacological screening?
Initial screens include anti-inflammatory models (e.g., formalin-induced edema in rats) to assess anti-exudative activity. In vitro cytotoxicity assays (MTT/propidium iodide) against cancer cell lines and antimicrobial disk diffusion tests (vs. S. aureus, E. coli) are also common .
Advanced Research Questions
Q. How can synthetic protocols be optimized to address low yield or impurity challenges?
Strategies include:
- Solvent optimization : Replace ethanol with DMF for better solubility of intermediates.
- Catalyst use : Introduce phase-transfer catalysts (e.g., TBAB) to accelerate thiol-alkylation.
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) instead of recrystallization for complex mixtures .
Q. What experimental designs resolve contradictions in reported biological activities?
Discrepancies often arise from substituent variations (e.g., 4-phenoxyphenyl vs. 4-chlorophenyl). To address this:
- Standardize assays : Use identical cell lines (e.g., MCF-7 for anticancer studies) and pathogen strains.
- Control substituent effects : Synthesize analogs with systematic substitutions (e.g., replacing isopropoxy with methoxy) to isolate activity contributors .
Q. How do researchers analyze the compound’s stability under varying pH and light conditions?
- pH stability : Incubate the compound in buffers (pH 3–10) at 37°C for 24 hours, monitoring degradation via HPLC.
- Light sensitivity : Expose to UV (254 nm) and visible light, comparing NMR spectra pre/post exposure. Store in amber vials with desiccants to mitigate photolysis .
Q. What strategies enhance selectivity in structure-activity relationship (SAR) studies?
- Bioisosteric replacement : Substitute the triazole ring with imidazole to assess target affinity changes.
- Molecular docking : Use AutoDock Vina to predict interactions with COX-2 or EGFR kinases, guiding rational modifications (e.g., adding electron-withdrawing groups to the phenyl ring) .
Methodological Notes
- Synthetic Reproducibility : Document reaction temperatures (±2°C) and stirring rates to ensure consistency.
- Data Validation : Cross-reference NMR assignments with DEPT-135 and HSQC spectra to confirm carbon environments .
- Biological Replicates : Use n ≥ 6 in in vivo models and triplicate technical replicates in in vitro assays to strengthen statistical power .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
